Autophagy/REV-ERB-IN-1 (hydrochloride) is a novel compound that acts as a dual inhibitor of autophagy and the nuclear receptor REV-ERB. This compound has garnered attention in cancer research due to its significant anticancer activity, particularly against melanoma cells. By inhibiting both autophagy and REV-ERB, it enhances toxicity toward cancer cells, positioning it as a promising candidate for therapeutic applications in oncology .
The compound is classified as an inhibitor of autophagy and REV-ERB, with its molecular formula being and a molecular weight of 457.43 g/mol . It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as MedChemExpress and BenchChem, which provide detailed synthesis methods and applications for scientific research .
The synthesis of Autophagy/REV-ERB-IN-1 (hydrochloride) involves several key steps:
While industrial methods for large-scale production are not extensively documented, the laboratory synthesis provides a foundational approach that can be adapted for scaling up with appropriate modifications .
The molecular structure of Autophagy/REV-ERB-IN-1 (hydrochloride) can be represented as follows:
This structural complexity underpins its dual inhibitory action on autophagy and REV-ERB pathways, making it a valuable tool in cancer research .
Autophagy/REV-ERB-IN-1 (hydrochloride) participates in various chemical reactions:
These reactions facilitate the formation of intermediates essential for synthesizing the final compound .
The mechanism of action for Autophagy/REV-ERB-IN-1 (hydrochloride) involves:
This dual inhibition mechanism makes it particularly effective in cancer therapies where autophagy modulation is critical .
Autophagy/REV-ERB-IN-1 (hydrochloride) exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and its efficacy in experimental applications .
Autophagy/REV-ERB-IN-1 (hydrochloride) has various applications across scientific disciplines:
The dual inhibitory action provides insights into novel therapeutic approaches targeting complex cellular processes involved in cancer progression .
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8